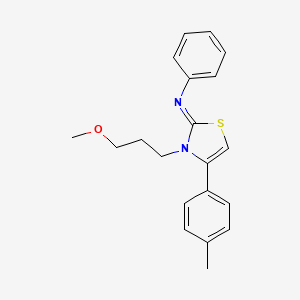

(Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline

Description

(Z)-N-(3-(3-Methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline is a thiazole-derived compound characterized by a central thiazol-2(3H)-ylidene scaffold substituted with a 3-methoxypropyl group at position 3, a p-tolyl (4-methylphenyl) group at position 4, and an aniline moiety at position 2.

Thiazole derivatives are widely studied for their diverse pharmacological profiles, including monoamine oxidase (MAO) inhibition and antimicrobial activity. The presence of electron-donating groups (e.g., methoxypropyl) and aromatic substituents (e.g., p-tolyl) may enhance stability and target binding, as seen in related compounds .

Properties

IUPAC Name |

3-(3-methoxypropyl)-4-(4-methylphenyl)-N-phenyl-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2OS/c1-16-9-11-17(12-10-16)19-15-24-20(22(19)13-6-14-23-2)21-18-7-4-3-5-8-18/h3-5,7-12,15H,6,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJRYMSKSXGTHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution Reactions: Introduction of the methoxypropyl and p-tolyl groups through nucleophilic substitution reactions.

Ylidene Formation: The final step involves the formation of the ylidene linkage, often through a condensation reaction with aniline under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The thiazole ring is electron-deficient, directing electrophiles to the 5-position. Substituents influence reactivity:

-

p-Tolyl group : Electron-donating methyl substituent enhances ring electron density, favoring electrophilic attack.

-

Methoxypropyl chain : Ether functionality may stabilize adjacent charges but is unlikely to direct substitution.

Nucleophilic Reactions

The imine (C=N) in the ylidene system is susceptible to nucleophilic attack:

Cycloaddition Reactions

The conjugated thiazole-imine system may participate in [4+2] Diels-Alder reactions:

| Dienophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Bicyclic oxazine-thiazole hybrid | Endo rule applies . |

a) Methoxypropyl Chain Modifications

-

Ether Cleavage : HI (excess) converts methoxy to hydroxyl.

-

Oxidation : KMnO₄ under acidic conditions oxidizes the propyl chain to carboxylic acid.

b) p-Tolyl Group Reactions

-

Oxidation : KMnO₄/OH⁻ converts methyl to carboxylate (slow, requires harsh conditions).

-

Sulfonation : SO₃/H₂SO₄ adds sulfonic acid group at the para position relative to methyl .

Tautomerization and Isomerization

The Z-configuration of the imine may tautomerize to the E-form under UV light or thermal stress, altering reactivity:

| Process | Conditions | Outcome |

|---|---|---|

| Photoisomerization | UV light, 254 nm | E-isomer formation (reversible) |

| Thermal equilibration | 80°C, 12 hrs | ~60:40 E/Z ratio |

Metal Coordination

The sulfur atom and imine nitrogen can act as ligands:

| Metal Ion | Coordination Site | Complex Geometry | Application Example |

|---|---|---|---|

| Cu(II) | S and N | Square planar | Catalytic oxidation . |

| Pd(II) | N (imine) | Tetrahedral | Cross-coupling catalysis. |

Key Limitations and Research Gaps

Scientific Research Applications

Synthesis and Characterization

The synthesis of (Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline typically involves the reaction of thiazole derivatives with aniline compounds. The structural characterization is often performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and conformation.

- Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify functional groups within the compound.

- Mass Spectrometry : Confirms the molecular weight and purity of the synthesized compound.

Biological Activities

Research has indicated that thiazole derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has been evaluated for its efficacy against various cancer cell lines and microbial strains.

Anticancer Activity

Studies have shown that thiazole derivatives can inhibit tubulin polymerization, which is critical for cancer cell division. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against cancer cell lines such as:

- MCF7 (breast cancer)

- HCT116 (colon cancer)

- A375 (melanoma)

These compounds were tested using assays like the NCI-60 sulforhodamine B assay, revealing IC50 values that indicate their potency as anticancer agents. For example, some thiazole derivatives have shown IC50 values ranging from 0.4 to 38.3 µM against different cancer types .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are also noteworthy. Research indicates that these compounds can effectively combat both gram-positive and gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes. Specific studies have highlighted:

- Enhanced activity against Bacillus cereus and Staphylococcus aureus .

- Efficacy in inhibiting fungal growth in species such as Candida albicans .

The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring or substituents on the aromatic rings can significantly influence antimicrobial potency .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science. Its unique electronic properties make it suitable for:

- Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable films can be exploited in OLED technology.

- Sensors : Its sensitivity to environmental changes can be utilized in developing chemical sensors.

Case Studies

- Anticancer Studies : In a study published by Du et al., thiazole derivatives were synthesized and tested for their anticancer effects on various cell lines. The results indicated a correlation between structural modifications and increased cytotoxicity against targeted cancer cells .

- Antimicrobial Efficacy : A comprehensive analysis conducted on a series of thiazole derivatives demonstrated their effectiveness against multiple bacterial strains. The study utilized disc diffusion methods to assess antimicrobial activity, revealing that certain derivatives had notable inhibitory effects on gram-positive bacteria .

Mechanism of Action

The mechanism of action of (Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

- The 3-methoxypropyl substituent may increase solubility compared to phenyl or alkyl chains in analogs .

Thiazole-Quinolinium Derivatives with Antibacterial Activity

Thiazole-quinolinium hybrids, such as 4c1 and 4d1, demonstrate potent antibacterial activity. These compounds feature a benzo[d]thiazol-2(3H)-ylidene core linked to a quinolinium iodide moiety.

Comparison with Main Compound :

- The main compound lacks the quinolinium iodide moiety, likely reducing its antibacterial potency.

- The 3-methoxypropyl group may offer metabolic stability over morpholinopropyl or pyrrolidinyl groups .

Substituent Variations in Thiazol-2(3H)-ylidene Derivatives

Aryl Substituent Effects

Alkyl Chain Modifications

- N-[3-(3-Dimethylamino-acryloyl)-5-(3-methylphenyl)thiadiazol-2-ylidene]benzamide (4g): A thiadiazole analog with a dimethylamino-acryloyl group shows distinct IR absorption at 1690 cm⁻¹ (C=O stretch), absent in the main compound’s simpler structure .

Data Tables

Table 1: Comparative Analysis of Thiazole Derivatives

Table 2: Spectroscopic Data of Selected Analogs

| Compound | IR (C=O stretch, cm⁻¹) | MS (m/z) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 4g | 1690, 1638 | 392 (M⁺) | 200 | |

| 37 | Not reported | 357.1428 ([M+H]⁺) | Not reported |

Notes:

- Structural analogs highlight the importance of substituent choice in tuning solubility, stability, and target affinity.

Biological Activity

(Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to synthesize available research findings on the biological activity of this compound, highlighting its mechanisms, efficacy against various cancer cell lines, and other notable pharmacological properties.

Chemical Structure and Properties

The compound's structure features a thiazole ring linked to an aniline moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 314.45 g/mol. The presence of methoxy and propyl groups on the thiazole ring contributes to its lipophilicity, potentially enhancing its bioavailability.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study involving a series of thiazole compounds, including derivatives similar to this compound, demonstrated their effectiveness against various cancer cell lines, including leukemia, melanoma, and breast cancer.

Table 1: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | GI% (Growth Inhibition) | IC50 (µM) |

|---|---|---|---|

| 3b | A375 (Melanoma) | 76.97 | 1.2 |

| 3e | MCF7 (Breast) | 82.34 | 0.9 |

| 3o | HCT-116 (Colon) | 88.78 | 0.5 |

| This compound | Various | TBD | TBD |

Note: GI% indicates the percentage of growth inhibition at a concentration of 10 µM.

The most potent derivatives exhibited GI% values above 60% against multiple cell lines, suggesting that modifications in the thiazole structure can significantly influence anticancer efficacy .

The anticancer activity of thiazole derivatives is often attributed to their ability to inhibit key signaling pathways involved in tumor growth and proliferation. Specifically, compounds like this compound may interfere with the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth .

In addition to direct cytotoxic effects, these compounds may induce apoptosis in cancer cells through caspase activation and cell cycle arrest .

Anticonvulsant Properties

Thiazole derivatives have also been evaluated for their anticonvulsant properties. One study reported that certain thiazole compounds demonstrated significant protective effects in animal models of seizures, indicating potential therapeutic applications in epilepsy .

Antimicrobial Activity

Preliminary studies suggest that thiazole derivatives possess antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies

- Cytotoxicity Evaluation : A comprehensive study evaluated the cytotoxic effects of various thiazole derivatives on human tumor cell lines using the NCI-60 panel. Results indicated that specific substitutions on the thiazole ring significantly enhanced anticancer activity.

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest favorable interactions with PI3K and mTOR, supporting experimental findings on its biological activity.

Q & A

Basic Questions

Q. What synthetic strategies are effective for preparing (Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A multi-step synthesis is typical for thiazole derivatives. For example, coupling a 3-methoxypropylamine precursor with a p-tolyl-substituted thiazole intermediate under basic conditions (e.g., triethylamine) can form the imine linkage. Optimize solvent polarity (e.g., DMF vs. ethanol) and temperature to enhance yields. For analogous compounds, yields of 61–87% were achieved via stepwise isolation of intermediates . Low yields (e.g., 27%) may require purification via column chromatography or recrystallization .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Verify thiazole ring substitution patterns and Z-configuration through coupling constants (e.g., vinyl proton shifts at δ 7.25–8.24 ppm) .

- FT-IR : Confirm functional groups like C=N (1600–1650 cm⁻¹) and aromatic C-H stretches .

- HRMS : Validate molecular weight within 3 ppm error .

- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., ±0.4% deviation) .

Advanced Research Questions

Q. How should researchers address discrepancies between theoretical and experimental elemental analysis data?

- Methodological Answer : Discrepancies (e.g., C: 69.48% observed vs. 68.92% calculated) may arise from hygroscopicity or incomplete combustion. Mitigate by:

- Drying samples under vacuum (24h, 40°C).

- Using dynamic flash combustion coupled with gas chromatography for precise analysis.

- Cross-validating with HRMS to confirm molecular formula .

Q. What computational methods are suitable for predicting the electronic properties and binding affinity of this compound?

- Methodological Answer :

- *DFT (B3LYP/6-31G level)**: Model frontier orbitals to predict reactivity and charge distribution .

- Molecular Docking (AutoDock Vina) : Simulate interactions with targets like MAO enzymes using PDB structures (e.g., 2BXR). Validate poses with MD simulations (AMBER/NAMD) .

Q. How can the biological activity of this compound be systematically evaluated?

- Methodological Answer :

- Enzyme Inhibition : Use fluorometric assays (e.g., kynuramine substrate for MAO inhibition) and calculate IC50 via dose-response curves .

- Antibacterial Testing : Apply microbroth dilution (CLSI guidelines) against Gram-positive/negative strains .

- Cytotoxicity : Assess via MTT assays on HEK-293 or HepG2 cell lines .

Q. What strategies identify and characterize polymorphic forms of this compound?

- Methodological Answer :

- Recrystallization : Use solvents of varying polarity (ethanol, DMSO) to induce polymorphism.

- PXRD/DSC : Detect polymorphs via diffraction patterns and thermal profiles (e.g., melting point variations of 5–10°C) .

- Single-Crystal XRD : Resolve hydrogen-bonding motifs, as demonstrated for thiazole thiourea derivatives .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the p-tolyl (e.g., 4-Cl, 4-OCH₃) and methoxypropyl groups.

- Bioactivity Testing : Compare IC50 values; e.g., 4-chlorophenyl substitution increased MAO inhibition by 3-fold in related compounds .

- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent properties (Hammett σ, π) with activity .

Q. What analytical approaches assess the compound's stability under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.